molecular formula C20H16F3N3O3 B4520566 2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[3-(trifluoromethyl)phenyl]acetamide

2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[3-(trifluoromethyl)phenyl]acetamide

Cat. No.: B4520566
M. Wt: 403.4 g/mol
InChI Key: OZDXYWWKUGIEFP-UHFFFAOYSA-N
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Description

2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[3-(trifluoromethyl)phenyl]acetamide is a useful research compound. Its molecular formula is C20H16F3N3O3 and its molecular weight is 403.4 g/mol. The purity is usually 95%.
The exact mass of the compound 2-[3-(4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]-N-[3-(trifluoromethyl)phenyl]acetamide is 403.11437587 g/mol and the complexity rating of the compound is 670. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

The Pharma Market as Reflected by Patents

Pyridazinone derivatives, including compounds similar to 2-[3-(4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]-N-[3-(trifluoromethyl)phenyl]acetamide, have been highlighted for their wide range of activities, including cardiac, nephrotropic, neuroprotective, dermatological, and cytostatic effects. These compounds are part of research aimed at synthesizing new molecules with potential therapeutic applications, as described by Dr. Valentin Habernickel in a study that examines the pharma market through the lens of patents. This study underscores the continuous exploration of pyridazinone derivatives for diverse biomedical applications (Habernickel, 2002).

Studies on Some 3(2H)‐Pyridazinone Derivatives with Antinociceptive Activity

Research on 3(2H)‐pyridazinone derivatives, akin to 2-[3-(4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]-N-[3-(trifluoromethyl)phenyl]acetamide, has also demonstrated significant antinociceptive activity. In a study conducted by Dogruer et al., a series of new [6‐(4‐methoxyphenyl)‐3(2H)‐pyridazinone‐2‐yl]‐acetamide derivatives were synthesized and tested for their antinociceptive effects. The study found that most compounds exhibited higher potency than aspirin, indicating the therapeutic potential of these derivatives in pain management (Dogruer, Şahin, Ünlü, & Ito, 2000).

Synthesis of Protein Tyrosine Phosphatase 1B Inhibitors

The exploration of 2-(4-methoxyphenyl)ethyl acetamide derivatives for their inhibitory activity against Protein Tyrosine Phosphatase 1B (PTP1B) showcases the utility of pyridazinone derivatives in targeting enzymes implicated in diseases. Saxena et al. designed and synthesized derivatives that were evaluated for their PTP1B inhibitory activity, revealing moderate effectiveness. These findings align with the broader research efforts aimed at developing novel inhibitors for therapeutic applications, particularly in the context of diseases like diabetes (Saxena, Pandey, Gupta, Singh, & Srivastava, 2009).

Properties

IUPAC Name

2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16F3N3O3/c1-29-16-7-5-13(6-8-16)17-9-10-19(28)26(25-17)12-18(27)24-15-4-2-3-14(11-15)20(21,22)23/h2-11H,12H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZDXYWWKUGIEFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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